molecular formula C12H18N2O4S B3060159 N-(2-Nitrophenyl)-N-pentylmethanesulfonamide CAS No. 1845689-87-3

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

Cat. No.: B3060159
CAS No.: 1845689-87-3
M. Wt: 286.35
InChI Key: KRKIEOPXMFOZOX-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide (CAS 189511-63-5) is a chemical compound with the molecular formula C12H18N2O4S, offered for research purposes . This compound is part of a class of methanesulfonamide derivatives that are of significant interest in medicinal chemistry and anticancer research . Structural analogs of this compound have been investigated as potent dual-targeting agents, capable of binding to heat shock protein 27 (Hsp27) and tubulin, two important cellular targets . Hsp27 is a chaperone protein whose overexpression is tightly correlated with anticancer drug resistance, as it protects cells from stress-induced apoptosis . Meanwhile, inhibition of tubulin polymerization disrupts vital cellular processes in cancer cells . Researchers can utilize this for Research Use Only product in the synthesis and exploration of novel therapeutic agents, particularly in the context of dissecting the structure-activity relationships (SAR) of dual-targeting inhibitors . The compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-nitrophenyl)-N-pentylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-4-7-10-13(19(2,17)18)11-8-5-6-9-12(11)14(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIEOPXMFOZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241817
Record name Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845689-87-3
Record name Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845689-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide typically involves the reaction of 2-nitroaniline with pentylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(2-Aminophenyl)-N-pentylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality into molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The sulfonamide group can also form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Phenyl Ring Sulfonamide Modifications Molecular Weight Key References
This compound 2-Nitro N-Pentyl Not reported Inferred
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro, 2-Nitro N-Methylsulfonyl, Acetamide 320.7 g/mol
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide 3-Nitro, 5-Chloro-2-methyl Piperazine-linked oxoethyl chain 506.0 g/mol
N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide 2-Fluoro, 5-Nitro Dual methylsulfonyl groups Not reported

Key Observations :

  • Nitro Position : The ortho-nitro group in the target compound may induce steric hindrance and electronic effects distinct from meta- or para-nitro analogs. For example, in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the ortho-nitro group causes a slight twist in the benzene ring plane, affecting crystal packing via C–H⋯O interactions .
  • Alkyl Chain vs. Heterocycles : The pentyl chain in the target compound likely enhances lipophilicity compared to piperazine-containing analogs (e.g., ), which are designed for bioactivity but may reduce metabolic stability .

Physicochemical and Stability Properties

Table 2: Stability and Reactivity Comparisons

Compound Stability Notes Reactivity Highlights References
This compound Likely stable under ambient conditions; nitro group may decompose under heat to release NOx gases (inferred from analogs) Susceptible to nucleophilic substitution at nitro group Inferred
N-[(2-Nitrophenyl)methyl]cyclopropanamine Stable under recommended storage conditions; generates CO/NOx during combustion Reactive amino and nitro groups enable functionalization
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Stable in ethanol; forms intermolecular H-bonds in solid state Acetamide group participates in hydrogen bonding

Key Insights :

  • The target compound’s nitro group may confer reactivity similar to N-[(2-Nitrophenyl)methyl]cyclopropanamine (), which undergoes combustion to release toxic gases (e.g., NOx) .
  • Unlike N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which forms stable crystals via H-bonding, the pentyl chain in the target compound may disrupt such interactions, reducing crystallinity .

Critical Analysis :

  • The target compound’s synthesis may parallel N-{4-fluoro-3-nitrophenyl}methanesulfonamide (), where sulfonylation of a nitro-substituted aniline derivative is followed by N-alkylation with pentyl bromide .
  • highlights the use of acetic anhydride for acetylation; similar mild conditions could apply to the target compound’s functionalization .

Biological Activity

N-(2-Nitrophenyl)-N-pentylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and applications.

Synthesis

The compound can be synthesized through various organic reactions involving nitrophenyl and pentyl groups linked via a methanesulfonamide moiety. The synthetic pathways often involve the reaction of 2-nitroaniline with pentylmethanesulfonyl chloride under controlled conditions to yield the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that nitrosoureas derived from nitrophenyl compounds demonstrate substantial efficacy against murine tumors such as B16 melanoma and Lewis lung carcinoma . This suggests that the nitrophenyl group could play a crucial role in enhancing the anticancer properties of derivatives.

The proposed mechanism by which this compound exerts its biological effects may involve interference with DNA replication or repair processes. Compounds with similar structures have been shown to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in rapidly dividing cancer cells.

Case Studies

Several studies have documented the biological effects of related compounds, providing insights into their potential applications:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of nitrophenyl derivatives.
    • Method : In vitro assays were conducted on various cancer cell lines.
    • Findings : The study found that derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanistic Study :
    • Objective : To understand the mechanism behind the cytotoxic effects.
    • Method : DNA fragmentation assays and flow cytometry were employed.
    • Findings : The results indicated that treated cells underwent apoptosis, confirming that the compound triggers programmed cell death through DNA damage pathways.

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Anticancer Activity Significant against B16 melanomaSimilar nitrosoureas
Mechanism of Action DNA alkylation leading to apoptosisReactive intermediates
IC50 Values Low micromolar rangeVaries by compound

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Nitrophenyl)-N-pentylmethanesulfonamide
Reactant of Route 2
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N-(2-Nitrophenyl)-N-pentylmethanesulfonamide

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